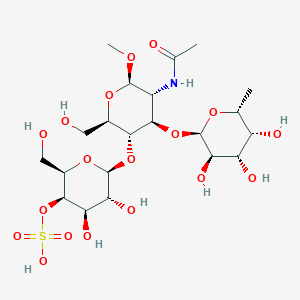
4-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Descripción general
Descripción
The compound “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is a chemical substance with the CAS number 39101-02-5 . Another related compound is “4-(3-Methyl-isothiazol-5-yl)-benzoic acid” with the CAS number 1261236-29-6 .
Molecular Structure Analysis
The molecular formula of “4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester” is C12H11NO2S . The molecular weight is 233.29 .Aplicaciones Científicas De Investigación
Preservative Efficacy and Sensitization Risks
"4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" is related to isothiazolinones, compounds known for their preservative efficacy. Kathon CG, a preservative that contains isothiazolinones, demonstrates significant preservative capabilities but also poses risks for contact dermatitis, especially in Europe and the United States. Sensitization often occurs via cosmetic products applied to damaged skin, highlighting the need for careful consideration of these compounds in consumer products (de Groot & Weyland, 1988).
Synthetic Applications in Organic Chemistry
Isothiazol derivatives like "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde" find applications in synthetic organic chemistry. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole), a compound used as a metal passivator and in light-sensitive materials, highlights the utility of these chemicals in creating environmentally friendly and efficient synthetic routes (Gu et al., 2009).
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on the degradation of acetaminophen via advanced oxidation processes (AOPs) illustrates the broader applicability of compounds in environmental science. AOPs, possibly involving derivatives of isothiazolinones or related structures, can lead to the generation of various by-products with different kinetics and mechanisms, pointing to the potential environmental impact and the necessity for careful management of these compounds (Qutob et al., 2022).
Corrosion Inhibition
The application of isothiazol derivatives in corrosion inhibition, especially for metals like copper, showcases the chemical utility of these compounds. While not directly related to "4-(3-Methyl-isothiazol-5-yl)-benzaldehyde," the use of tolyltriazole, a related compound, in protecting copper and brass in various environments demonstrates the potential of these molecules in industrial applications (Walker, 1976).
Propiedades
IUPAC Name |
4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOGZKZHHDENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265263 | |
| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401521-93-4 | |
| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-[6-13C]fucose](/img/structure/B1446002.png)









